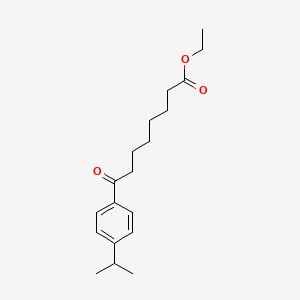

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Vue d'ensemble

Description

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-isopropylphenyl group and a ketone functional group at the eighth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-isopropylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new ester derivatives with different substituents.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate serves as a valuable intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in several chemical reactions, including:

- Esterification : The compound can be synthesized via esterification reactions, making it a precursor for other esters.

- Reduction Reactions : It can undergo reduction to yield alcohol derivatives, which are useful in further synthetic pathways.

- Substitution Reactions : The presence of the isopropyl group allows for electrophilic aromatic substitution, enabling the formation of nitro or halogenated derivatives .

Biological Applications

In biological research, this compound is investigated for its interactions with enzymes such as esterases and oxidoreductases. These studies focus on:

- Enzyme-Catalyzed Reactions : The compound acts as a substrate for various enzymes, facilitating the understanding of metabolic pathways and enzyme mechanisms.

- Pharmacological Studies : Its derivatives are explored for potential pharmacological activities, including anti-inflammatory and anticancer properties .

Specialty Chemicals Production

This compound is utilized in the production of specialty chemicals. Its unique properties allow it to be employed in:

- Polymer Synthesis : It serves as a precursor in synthesizing polymers and resins, contributing to materials with specific physical properties.

- Surfactants : The compound's surfactant properties make it valuable in formulating detergents and emulsifiers used in various industries .

Agrochemical Development

Research indicates potential applications in agrochemicals, where derivatives of this compound may function as herbicides or fungicides due to their biological activity against pests .

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound as a starting material for synthesizing novel compounds with enhanced biological activity. Researchers successfully modified the compound through various reactions, leading to derivatives with improved efficacy against specific cancer cell lines.

Case Study 2: Environmental Impact Assessment

Another research effort evaluated the environmental impact of this compound and its degradation products. The study found that while the compound exhibits low toxicity to aquatic organisms, its metabolites could pose risks under certain conditions. This assessment is crucial for regulatory compliance in chemical manufacturing .

Mécanisme D'action

The mechanism of action of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 8-oxooctanoate: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less active in certain applications.

8-(4-isopropylphenyl)-8-oxooctanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.

Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.

Uniqueness: Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is unique due to the presence of both the isopropylphenyl group and the ketone functional group, which confer specific chemical and physical properties that can be exploited in various applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and industry.

Activité Biologique

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, also known as ethyl 4-isopropylphenylacetylacetate, is a compound with significant potential in pharmacological research. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 898778-41-1. The compound features an ethyl ester group and a ketone functional group, which are crucial for its biological reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, primarily through condensation methods followed by purification techniques such as column chromatography. Characterization is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit cancer cell proliferation, migration, and invasion. Its mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal properties, although detailed studies are necessary to elucidate these effects fully .

- Interaction Studies : Understanding its interactions with enzymes or receptors is crucial for determining its pharmacokinetics and potential side effects. Current research indicates that systematic studies are needed to explore these interactions further .

The biological activity of this compound is likely mediated through its ability to interact with specific cellular targets. These interactions can lead to alterations in gene expression and enzyme activity, affecting cellular functions such as proliferation and apoptosis. The presence of functional groups in its structure contributes to its reactivity with biomolecules .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Methyl group instead of isopropyl | |

| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | Ethyl group instead of isopropyl | |

| Ethyl 9-(4-isopropylphenyl)-9-oxononanoate | Longer carbon chain |

Uniqueness : The presence of the isopropyl group at the para position on the phenolic ring distinguishes this compound from others, potentially impacting its biological activity and chemical reactivity .

Case Studies

- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Activity : In vitro tests indicated that this compound exhibited inhibitory effects against various bacterial strains, highlighting its potential as a new antimicrobial agent. Further studies are ongoing to determine its efficacy in clinical settings.

Propriétés

IUPAC Name |

ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVLJGKCWPEOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645763 | |

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-41-1 | |

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.